(Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile
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Overview
Description
(Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles It features a chromenyl group and a phenylsulfonyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base, such as pyridine or triethylamine.
Formation of the Acrylonitrile Moiety: The final step involves the condensation of the chromenyl intermediate with a suitable acrylonitrile precursor under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of (Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromenyl and phenylsulfonyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile: The E-isomer of the compound, which may have different physical and chemical properties.
3-(2H-chromen-3-yl)-2-(phenylsulfonyl)propionitrile: A similar compound with a propionitrile moiety instead of an acrylonitrile moiety.
3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylic acid: A similar compound with an acrylic acid moiety instead of an acrylonitrile moiety.
Uniqueness
(Z)-3-(2H-chromen-3-yl)-2-(phenylsulfonyl)acrylonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The Z-configuration of the acrylonitrile moiety can also influence the compound’s reactivity and interactions compared to its E-isomer.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(2H-chromen-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c19-12-17(23(20,21)16-7-2-1-3-8-16)11-14-10-15-6-4-5-9-18(15)22-13-14/h1-11H,13H2/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNFTWVHVXCQF-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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